molecular formula C19H30N4O6 B123416 H-Tyr-lys-thr-OH CAS No. 155943-09-2

H-Tyr-lys-thr-OH

Cat. No.: B123416
CAS No.: 155943-09-2
M. Wt: 410.5 g/mol
InChI Key: SINRIKQYQJRGDQ-MEYUZBJRSA-N
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Description

Mechanism of Action

Target of Action

It’s worth noting that peptides similar to h-tyr-lys-thr-oh have been found to interact with various receptors and enzymes . For instance, the dipeptide H-Tyr-Lys-OH has been reported to have a good binding affinity to angiotensin converting enzyme (ACE) .

Mode of Action

Peptides containing tyrosine (tyr) are known to undergo various post-translational modifications, such as oxidation . For instance, a novel tyrosine hyperoxidation has been reported, which enables selective peptide cleavage . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing a hyperoxidized tyrosine motif .

Biochemical Pathways

Tyrosine, a component of this tripeptide, plays an essential role in various biochemical processes . The oxidation of Tyr, induced by biologically relevant radicals, UV radiation, or enzymes, generates a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

The development of radiopharmaceutical precursors for positron emission tomography (pet) relies on compounds that can be radiolabelled and dispensed in a simple, quick, and convenient manner .

Result of Action

The phosphorylated tripeptides are intended for use as reference standards in the analysis of blood samples of people suspected to have been exposed to acetylcholinesterase inhibitors .

Action Environment

It’s worth noting that the oxidation of tyrosine, a component of this tripeptide, is a complex chemical process whose formation critically depends on the type of oxidant as well as the residue’s environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-lys-thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (lysine) is activated and coupled to the deprotected amine group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the third amino acid (threonine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-lys-thr-OH can undergo various chemical reactions, including:

    Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: N-hydroxysuccinimide (NHS) esters are often employed for amine modifications.

Major Products Formed

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Reduced forms of disulfide-containing peptides.

    Substitution: Modified peptides with functional groups attached to lysine residues.

Scientific Research Applications

H-Tyr-lys-thr-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly in targeting specific protein interactions.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-lys-OH: A dipeptide missing the threonine residue.

    H-Tyr-thr-OH: A dipeptide missing the lysine residue.

    H-Lys-thr-OH: A dipeptide missing the tyrosine residue.

Uniqueness

H-Tyr-lys-thr-OH is unique due to the presence of all three amino acids, which allows for a diverse range of interactions and modifications. The combination of tyrosine, lysine, and threonine provides a versatile scaffold for studying peptide chemistry and developing new therapeutic agents.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRIKQYQJRGDQ-MEYUZBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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